molecular formula C14H16N2O2S B3319062 Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 105958-89-2

Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B3319062
CAS No.: 105958-89-2
M. Wt: 276.36 g/mol
InChI Key: FZYOBVDMFPVGSN-UHFFFAOYSA-N
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Description

Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The molecule features a benzylthio (-S-CH₂C₆H₅) substituent at the 5-position, a methyl group at the 1-position, and an ethyl carboxylate ester at the 4-position. Pyrazole derivatives are widely utilized in pharmaceutical and agrochemical research due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 5-benzylsulfanyl-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-14(17)12-9-15-16(2)13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYOBVDMFPVGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with benzyl mercaptan in the presence of a suitable activating agent, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Antifungal Properties

Research has indicated that pyrazole derivatives, including Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate, exhibit significant antifungal activities. A study synthesized various pyrazole derivatives and tested their efficacy against several fungal pathogens such as Botrytis cinerea and Fusarium oxysporum. The results showed promising antifungal activity, with some compounds achieving low EC50 values (effective concentration for 50% inhibition) indicating strong antifungal potential .

CompoundPathogenEC50 (μg/mL)
Compound 26B. cinerea2.432
Compound 27R. solani2.182
Compound 28F. graminearum6.043

This table illustrates the antifungal potency of specific derivatives, suggesting that modifications in the structure can enhance activity.

Herbicidal and Insecticidal Activities

The pyrazole scaffold is recognized in crop protection chemistry for its herbicidal and insecticidal properties. This compound may serve as a lead compound for developing new agrochemicals aimed at controlling weeds and pests effectively . The introduction of various substituents has been shown to significantly influence the herbicidal activity of these compounds.

Case Study 1: Synthesis and Activity Evaluation

In a comprehensive study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities against fungal pathogens. This compound was among the compounds tested, demonstrating considerable antifungal properties when compared to commercial fungicides . The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the pyrazole ring can enhance bioactivity.

Case Study 2: Formulation Development

Another research effort focused on formulating a novel fungicide based on this compound. This formulation aimed to improve efficacy against resistant fungal strains while minimizing environmental impact. The results indicated that formulations containing this compound significantly outperformed traditional fungicides in both greenhouse and field trials .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzylthio group may enhance the compound’s binding affinity to its target, while the pyrazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate and related analogs:

Table 1: Key Structural Features and Properties of Pyrazole Derivatives
Compound Name Substituents (Position) CAS Number Notable Properties Reference
This compound - 5-(benzylthio)
- 1-methyl
- 4-ethyl carboxylate
N/A (discontinued) Lipophilic due to benzylthio; potential antimicrobial applications
Ethyl 1-methyl-1H-pyrazole-4-carboxylate - 1-methyl
- 4-ethyl carboxylate
85290-80-8 Simpler structure; used as a synthetic intermediate
Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate - 5-amino
- 3-(methylthio)
- 1-methyl
151290-84-5 Enhanced solubility due to amino group; explored in medicinal chemistry
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate - 5-(difluoromethyl)
- 1-methyl
851725-98-9 Electron-withdrawing difluoromethyl group; agrochemical applications
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate - 5-amino
- 1-(6-chloropyridazinyl)
N/A Hybrid pyrazole-pyridazine structure; potential kinase inhibition

Physicochemical Properties

  • Lipophilicity: The benzylthio group increases logP compared to methylthio or amino analogs, reducing aqueous solubility but enhancing membrane permeability .
  • Thermal Stability: Crystallographic data for analogs (e.g., monoclinic crystal system in ) suggest that bulky substituents like tert-butyl improve thermal stability, whereas benzylthio may introduce steric hindrance affecting crystallization .

Biological Activity

Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 1283109-23-8) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S with a molecular weight of approximately 277.35 g/mol. The compound features a pyrazole ring substituted with a benzylthio group and an ethyl ester functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H15N3O2SC_{13}H_{15}N_{3}O_{2}S
Molecular Weight277.35 g/mol
CAS Number1283109-23-8
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Antitumor Activity

Recent studies have shown that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Research indicates that compounds in this class can inhibit critical pathways involved in cancer cell proliferation, particularly targeting BRAF(V600E) mutations, which are prevalent in various malignancies such as melanoma and colorectal cancer .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby reducing inflammation in various models . This makes them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that pyrazole derivatives can disrupt bacterial cell walls and inhibit growth, suggesting their utility in developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications to the pyrazole ring and substituents can enhance potency and selectivity against specific targets. For instance, varying the alkyl or aryl groups attached to the nitrogen atoms can influence the compound's solubility and interaction with biological targets .

Study on Antitumor Effects

In a notable study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their efficacy against cancer cell lines. This compound exhibited IC50 values indicating potent inhibition of cell growth in melanoma cells .

Evaluation of Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate?

  • Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by functionalization. For example, the benzylthio group can be introduced via nucleophilic substitution using benzyl mercaptan under basic conditions. Similar protocols are used for related pyrazole carboxylates, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives . Key steps include refluxing intermediates in polar aprotic solvents (e.g., acetonitrile) and purification via column chromatography.

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substitution patterns and regiochemistry. For instance, the methyl group at N1 typically resonates at δ ~3.6–3.8 ppm, while the benzylthio group shows aromatic multiplet signals at δ ~7.2–7.4 ppm .
  • Infrared (IR) Spectroscopy : Carboxylate C=O stretches appear at ~1700–1720 cm⁻¹, and benzylthio C-S vibrations near 650–700 cm⁻¹ .
  • Elemental Analysis : Used to validate purity (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Q. What solvents and reaction conditions optimize its stability during synthesis?

  • Methodology : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for cyclocondensation. Reactions are conducted under inert atmospheres (N₂/Ar) to prevent oxidation of the benzylthio group. Hydrolysis of ester intermediates to carboxylic acids requires NaOH/ethanol mixtures (e.g., 4% aqueous NaOH:EtOH, 1:1 v/v) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For pyrazole derivatives, the N1–C4 bond typically measures ~1.34–1.38 Å, and the carboxylate group adopts a planar conformation . Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the benzylthio group’s sulfur atom often exhibits high electron density .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., the pyrazole ring’s C5 position) .

Q. How do hydrogen-bonding interactions influence its crystal packing?

  • Methodology : Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds (e.g., N–H···O or S···H–C). In pyrazole carboxylates, the carboxylate oxygen often acts as an acceptor, forming chains or dimers. Mercury software quantifies interaction distances and angles .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for similar pyrazole derivatives?

  • Methodology :

  • Solvent Effects : Compare shifts in DMSO-d₆ vs. CDCl₃; aromatic protons may vary by δ 0.1–0.3 ppm due to solvation .
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons, while electron-donating groups (e.g., -OCH₃) shield them. Cross-reference with computed NMR (e.g., Gaussian) to validate assignments .

Safety and Handling in Research Settings

Q. What safety protocols are critical during handling?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy of benzylthio intermediates.
  • Waste disposal: Neutralize acidic/byproduct solutions before disposal. Incinerate organic waste to avoid environmental release of sulfur-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate

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